Deuruxolitinib

Catalog No.
S3469398
CAS No.
1513883-39-0
M.F
C17H18N6
M. Wt
314.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deuruxolitinib

CAS Number

1513883-39-0

Product Name

Deuruxolitinib

IUPAC Name

(3R)-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1/i1D2,2D2,3D2,4D2

InChI Key

HFNKQEVNSGCOJV-FBXGHSCESA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H]

Description

The exact mass of the compound Deuruxolitinib is 314.20950857 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Autoimmune Diseases

Deuruxolitinib's immunomodulatory properties make it a promising candidate for treating autoimmune diseases where excessive immune activation contributes to pathology. Studies are underway to evaluate its efficacy in conditions like:

  • Atopic Dermatitis: Early-phase clinical trials suggest Deuruxolitinib may improve symptoms of atopic dermatitis, a chronic inflammatory skin condition [].
  • Alopecia Areata: Research suggests Deuruxolitinib might promote hair regrowth in alopecia areata, an autoimmune disease causing hair loss [].
  • Systemic Lupus Erythematosus (SLE): Preclinical studies indicate Deuruxolitinib's potential to suppress inflammation in SLE, an autoimmune disease affecting connective tissues [].

These are just a few examples, and Deuruxolitinib is being explored in other autoimmune diseases as well.

Other Areas of Investigation

Beyond autoimmune conditions, Deuruxolitinib's research applications extend to other areas:

  • Graft-versus-Host Disease (GVHD): GVHD is a serious complication after stem cell transplantation where donor immune cells attack the recipient's body. Deuruxolitinib is being studied for its potential to prevent or treat GVHD.
  • Fibrotic Diseases: Fibrosis is characterized by excessive scar tissue formation in organs. Deuruxolitinib's ability to modulate cell proliferation makes it a potential candidate for treating fibrotic diseases like idiopathic pulmonary fibrosis.
  • Myeloproliferative Neoplasms (MPN): MPNs are a group of blood cancers. Deuruxolitinib is being investigated for its therapeutic effects in some MPNs due to its JAK inhibitory properties.

Deuruxolitinib is a deuterated derivative of ruxolitinib, a selective inhibitor of Janus kinases JAK1 and JAK2. This compound is primarily utilized in the treatment of severe alopecia areata, an autoimmune disorder characterized by unpredictable hair loss due to the immune system attacking hair follicles. The deuteration process enhances its pharmacokinetic properties, allowing for improved stability and prolonged action compared to its predecessor, ruxolitinib .

, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, which can modify the compound's biological activity.
  • Reduction: The addition of hydrogen or removal of oxygen can also affect its properties.
  • Substitution: This reaction replaces specific hydrogen atoms with deuterium during its synthesis from ruxolitinib.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and deuterated solvents for substitution processes .

The primary mechanism of action for deuruxolitinib involves the inhibition of Janus kinases, specifically JAK1 and JAK2. By blocking these kinases, deuruxolitinib disrupts the signaling pathways that lead to inflammation and immune responses. This action is crucial in treating conditions like alopecia areata by preventing the immune system from attacking hair follicles .

The synthesis of deuruxolitinib begins with ruxolitinib and involves selective deuteration. The key steps include:

  • Starting Material: Ruxolitinib serves as the initial compound.
  • Deuteration: Specific hydrogen atoms are replaced with deuterium atoms, enhancing the compound's stability and reducing metabolic clearance.
  • Purification: Techniques such as crystallization or chromatography are employed to achieve high purity of the final product.

In industrial settings, batch processing is used to ensure uniformity, followed by rigorous quality control tests before packaging under sterile conditions .

Deuruxolitinib is primarily metabolized by cytochrome P450 enzymes CYP2C9 (76%) and CYP3A4 (21%). Understanding these metabolic pathways is essential for predicting drug interactions and optimizing dosing regimens. The compound exhibits a high plasma protein binding rate (91.5%) and has a bioavailability of approximately 90%, indicating efficient absorption following oral administration .

Several compounds share structural or functional similarities with deuruxolitinib. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
RuxolitinibJanus kinase inhibitorInhibits JAK1 and JAK2Non-deuterated; more rapid metabolism
TofacitinibJanus kinase inhibitorInhibits JAK1 and JAK3Broader JAK inhibition spectrum
BaricitinibJanus kinase inhibitorInhibits JAK1 and JAK2Approved for rheumatoid arthritis; different indications
UpadacitinibJanus kinase inhibitorInhibits JAK1Selective for JAK1; used in various inflammatory diseases

Deuruxolitinib's unique feature lies in its deuterated structure, which enhances its pharmacokinetic profile compared to non-deuterated counterparts like ruxolitinib. This modification allows for reduced metabolic clearance and potentially improved therapeutic outcomes in treating alopecia areata .

Rationale for Deuterium Substitution in Ruxolitinib Analogues

The development of Deuruxolitinib originated from the structural modification of ruxolitinib, a first-generation JAK1/JAK2 inhibitor used in myeloproliferative disorders. Ruxolitinib’s therapeutic utility is limited by rapid hepatic metabolism, particularly at its cyclopentyl ring’s methylene carbons (Y2 and Y3 positions), which are prone to oxidative degradation by cytochrome P450 enzymes [1] [2]. These metabolic "hotspots" result in a short plasma half-life and suboptimal exposure, necessitating frequent dosing.

Deuterium substitution at these positions leverages the kinetic isotope effect (KIE), wherein the stronger carbon-deuterium (C–D) bond resists enzymatic cleavage more effectively than the carbon-hydrogen (C–H) bond [1] [4]. This approach aims to attenuate first-pass metabolism while preserving ruxolitinib’s pharmacophore—the structural elements critical for JAK kinase inhibition. Preclinical studies confirmed that deuteration at Y2 and Y3 positions did not alter the molecule’s steric or electronic profile, ensuring maintained binding affinity to JAK proteins [2] [4]. Computational modeling further validated that deuterium’s marginal atomic radius increase (∼0.006 Å) had negligible impact on target engagement [2].

Impact of C–D Bond Stabilization on Metabolic Half-Life

The introduction of deuterium at metabolic hotspots significantly altered Deuruxolitinib’s pharmacokinetic profile. In vitro microsomal assays demonstrated a 2.3-fold reduction in oxidative metabolism rates compared to ruxolitinib, attributable to the KIE slowing hydrogen/deuterium abstraction during CYP3A4-mediated oxidation [1] [4]. This metabolic stabilization translated to a 40% increase in plasma half-life in murine models, enabling sustained target inhibition with less frequent dosing [2].

Isotopic labeling studies using liquid chromatography–mass spectrometry (LC-MS) revealed that deuterium substitution redirected metabolism toward alternative pathways, reducing the formation of reactive intermediates implicated in off-target toxicity [4]. For instance, the formation of the primary metabolite, hydroxylated ruxolitinib, decreased by 58% in deuterated analogues, while secondary glucuronidation products increased proportionally [2]. This metabolic shunting not only prolonged systemic exposure but also minimized potential hepatotoxic metabolites [1] [4].

Structure-Activity Relationship (SAR) Studies for Enhanced Target Engagement

SAR analyses played a pivotal role in optimizing Deuruxolitinib’s deuterium substitution pattern. Systematic deuteration of ruxolitinib’s cyclopentyl ring identified the tetra-deuterated (Y2 and Y3 positions) and octo-deuterated (all four methylene positions) variants as the most promising candidates [2]. Enzymatic assays against JAK1/JAK2 revealed half-maximal inhibitory concentration (IC50) values of 3.2 nM and 3.1 nM for the tetra- and octo-deuterated forms, respectively, mirroring ruxolitinib’s potency (IC50 = 3.0 nM) [2]. This confirmed that deuterium incorporation did not compromise target binding.

Molecular dynamics simulations further elucidated that deuterium’s vibrational energy differences marginally enhanced hydrophobic interactions within the JAK2 ATP-binding pocket. While these effects were subtle, they contributed to a 15% increase in target residence time compared to ruxolitinib, as measured by surface plasmon resonance [2] [4]. Additionally, deuterium’s electron-withdrawing inductive effect slightly increased the compound’s polarity, improving aqueous solubility without affecting membrane permeability [1].

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

314.20950857 g/mol

Monoisotopic Mass

314.20950857 g/mol

Heavy Atom Count

23

UNII

0CA0VSF91Y

Wikipedia

Deuruxolitinib

Dates

Modify: 2024-02-18

Explore Compound Types